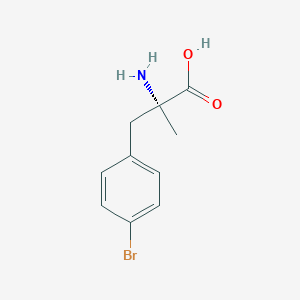

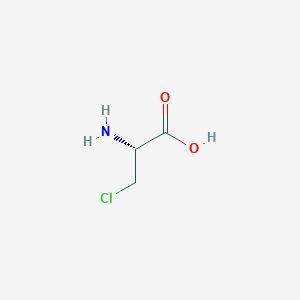

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl boronic acids, which are structurally similar to the compound you’re asking about, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid” are not available, phenyl boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .

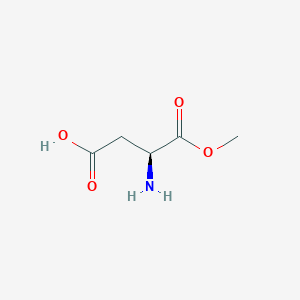

Molecular Structure Analysis

The molecular structure of similar compounds, such as phenyl boronic acids, has been studied using techniques like 11B NMR spectroscopy . This method can be used to monitor the pKa’s and binding of these compounds .

Chemical Reactions Analysis

Phenyl boronic acids react with 1,2-diols through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Bromoaniline, have been studied. For example, 4-Bromoaniline has a molecular weight of 172.02 g/mol .

科学研究应用

Analytical Chemistry Applications

The ninhydrin reaction, extensively used for detecting amino acids, peptides, and proteins, underpins a wide range of applications across agricultural, biomedical, and nutritional sciences. This reaction is notable for its versatility in analyzing primary amines and related compounds, offering a foundational analytical technique that could potentially apply to studying derivatives like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in various scientific fields (Friedman, 2004).

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic compound with structural similarities to phenyl-amino acids, demonstrates a broad spectrum of therapeutic roles including antioxidant, anti-inflammatory, and metabolic regulatory effects. This highlights the potential pharmacological applications of structurally related compounds, including amino acid derivatives, in addressing various health disorders (Naveed et al., 2018).

Food Science and Flavor Chemistry

Branched aldehydes derived from amino acids are crucial in developing flavors for food products. The breakdown and synthesis pathways of these compounds from amino acids are extensively studied, indicating the relevance of amino acid derivatives in food chemistry and flavor enhancement (Smit et al., 2009).

Synthetic Chemistry Applications

The chemistry of heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, shows the value of amino acid derivatives in synthesizing a wide array of heterocycles used in medicinal chemistry and dye production. This suggests potential synthetic pathways and applications for compounds like (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid in creating novel heterocyclic structures (Gomaa & Ali, 2020).

Anticancer Research

Cinnamic acid derivatives, bearing structural resemblance to phenyl-amino acids, have been explored for their anticancer potentials. The diverse reactivity of these compounds underscores the potential for amino acid derivatives in developing new anticancer agents (De et al., 2011).

未来方向

属性

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRPUVDOKWERK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573940 |

Source

|

| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid | |

CAS RN |

752971-41-8 |

Source

|

| Record name | 4-Bromo-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

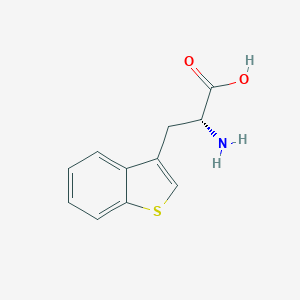

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)